5-(2-Methoxypyridin-3-YL)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxypyridin-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-9(3-2-6-13-11)8-4-5-10(12)14-7-8/h2-7H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYABASUEHHTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298333 | |
| Record name | 2′-Methoxy[3,3′-bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-56-3 | |
| Record name | 2′-Methoxy[3,3′-bipyridin]-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Methoxy[3,3′-bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine
Retrosynthetic Analysis and Strategic Disconnections of the Bipyridine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic plan. advancechemjournal.com For a complex molecule like 5-(2-methoxypyridin-3-YL)pyridin-2-amine, the analysis focuses on the most logical and feasible bond disconnections.
The core of the target molecule is the bipyridine structure, which is characterized by a carbon-carbon (C-C) single bond connecting the two pyridine (B92270) rings. The most logical primary disconnection, therefore, is this C(sp²)–C(sp²) bond. This approach points directly toward transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming such bonds. mdpi.comnih.gov This leads to two main precursor sets:
Pathway A: A halogenated 2-methoxypyridine (B126380) derivative and a 2-aminopyridine (B139424) organometallic reagent (e.g., a boronic acid or ester).
Pathway B: A halogenated 2-aminopyridine derivative and a 2-methoxypyridine organometallic reagent.
A second key functional group is the primary amine on one of the pyridine rings. A secondary disconnection strategy targets the carbon-nitrogen (C-N) bond. This suggests synthetic routes where the amino group is introduced in the final stages of the synthesis. This can be achieved through two primary methods:
Reduction: Synthesis of a nitro-bipyridine intermediate, followed by the chemical reduction of the nitro group to an amine. semanticscholar.orgsci-hub.se
Direct Amination: Formation of the bipyridine C-C bond first, followed by a catalytic C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to install the amino group. wikipedia.orgnih.gov
These disconnection strategies provide a logical framework for constructing this compound, with modern catalytic methods offering the most direct and efficient routes.
Classical Synthetic Approaches for Pyridine Amine Synthesis
Prior to the advent of modern catalytic methods, the synthesis of substituted pyridines and the introduction of amine functionalities relied on a set of classical reactions, some of which remain relevant for specific applications.
Condensation Reactions
Condensation reactions represent one of the oldest strategies for constructing the pyridine ring itself. baranlab.org
Hantzsch Pyridine Synthesis: This is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgyoutube.com While powerful for creating certain pyridine structures from simple acyclic precursors, applying this method to build a highly substituted, unsymmetrical bipyridine like the target molecule would be a complex, multi-step endeavor. baranlab.org
Other Condensation Methods: Various other named reactions, such as the Guareschi-Thorpe and Kröhnke syntheses, also build the pyridine ring through condensation mechanisms, but their applicability is often limited by substrate scope and reaction conditions. pharmaguideline.com
Reduction of Nitro Precursors
The reduction of a nitro group is a robust and widely used classical method for the synthesis of aromatic amines. sci-hub.se This transformation is a key step in a synthetic strategy where the corresponding nitro-bipyridine precursor is synthesized first, followed by reduction to yield the final aminopyridine product.
The precursor, 2-nitro-5-(2-methoxypyridin-3-yl)pyridine, would first be assembled, likely via a cross-coupling reaction. The subsequent reduction of the nitro group can be achieved using various reagents, with the choice often depending on the presence of other sensitive functional groups. sci-hub.se
Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Notes | Citations |
|---|---|---|---|
| Iron (Fe) powder | Acetic acid or mineral acid (HCl), heat | Economical and effective; widely used in industrial processes. | semanticscholar.org |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, ethanol | A classic method, effective for a wide range of nitroarenes. | --- |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | Often provides very clean conversion with high yields, but can reduce other functional groups (e.g., alkenes, alkynes). | sci-hub.se |
This two-step sequence of cross-coupling followed by reduction remains a highly viable and frequently employed route for the synthesis of complex aminopyridines.
Modern Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formation
The development of transition-metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for forming the key C-C and C-N bonds required to construct this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium catalysis is the cornerstone of modern biaryl and arylamine synthesis.
Suzuki Coupling Reaction: The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming C(sp²)–C(sp²) bonds. mdpi.comnih.gov The reaction facilitates the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. thieme-connect.com For the synthesis of the target molecule, a highly efficient pathway involves the coupling of 2-methoxy-3-pyridylboronic acid with 5-bromo-2-aminopyridine . acs.orgnih.gov A significant advantage of this method is that the primary amino group on the pyridine substrate is often well-tolerated, eliminating the need for protection and deprotection steps. acs.orgnih.gov A major challenge in bipyridine synthesis via Suzuki coupling is the potential for the bipyridine product to coordinate to the palladium center, which can decrease catalytic activity and necessitate higher catalyst loadings or the use of specialized ligands. mdpi.compreprints.org
Representative Conditions for Suzuki Coupling in Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Citations |
|---|---|---|---|---|---|
| Pyridylboronic Acid | Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | mdpi.compreprints.org |
| Pyridylboronic Acid Ester | Chloropyridine | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | mdpi.com |
Buchwald-Hartwig Amination: This reaction is a powerful palladium-catalyzed method for the formation of C-N bonds. wikipedia.org It provides a direct route to synthesize aryl amines from aryl halides and an amine coupling partner. acsgcipr.org In a strategy to form the target molecule, one could first synthesize the bipyridyl halide intermediate, 2-bromo-5-(2-methoxypyridin-3-yl)pyridine , and then introduce the amino group using an ammonia equivalent under Buchwald-Hartwig conditions. wikipedia.orgacsgcipr.org The reaction typically requires a palladium source, a sterically hindered phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govnih.gov This approach is especially valuable when the required amino-substituted building blocks for a Suzuki coupling are not readily accessible. nih.gov
Copper-Mediated Coupling Strategies
While palladium catalysis often dominates, copper-mediated reactions offer alternative and sometimes complementary strategies for bond formation.
Ullmann Coupling: The classical Ullmann reaction involves the copper-promoted homo-coupling of aryl halides to form symmetrical biaryls, though it typically requires high temperatures. mdpi.compreprints.org Modern protocols have expanded its scope to include hetero-coupling reactions under milder conditions, sometimes using palladium as a co-catalyst. preprints.org
Chan-Lam Coupling: As a copper-mediated alternative to the Buchwald-Hartwig amination, the Chan-Lam coupling reaction forms C-N bonds by coupling amines with arylboronic acids. derpharmachemica.com This method could be envisioned to install the 2-amino group onto a pre-formed pyridylboronic acid scaffold.
The diverse array of available synthetic methods, from classical reductions to modern catalytic cross-couplings, provides chemists with a flexible toolkit to approach the synthesis of this compound and its derivatives.
Other Transition Metal-Catalyzed Syntheses
The construction of the biaryl scaffold of this compound and its analogs heavily relies on transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to form carbon-carbon and carbon-nitrogen bonds with high precision. Key among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govrsc.org
The Suzuki-Miyaura coupling is a cornerstone for creating the pivotal pyridine-pyridine bond. This reaction typically involves the coupling of a pyridine-based boronic acid or ester with a halogenated pyridine derivative, catalyzed by a palladium complex. For instance, the synthesis of the closely related isomer, 6-(2-methoxypyridin-3-yl)pyridin-2-amine, was achieved by reacting 2-amino-6-chloropyridine (B103851) with 2-methoxypyridin-3-ylboronic acid. mdpi.com This reaction utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. mdpi.com Similarly, palladium catalysts like dichlorobis(triphenylphosphine)palladium(II) are used for coupling pyridineboronic acid with chloropyrimidines to form related structures. mdpi.com A crucial precursor for such couplings, a boronate ester of a methoxypyridine amine, can be synthesized via Miyaura borylation from its bromo-derivative using a catalyst system like PdCl₂(dppf)•DCM. nih.gov
Buchwald-Hartwig amination offers another powerful strategy, particularly for forming the N-aryl bond found in related structures. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. Research on quinoline-2-amine derivatives demonstrates the synthesis of N-(6-methoxypyridin-3-yl)quinolin-2-amine by coupling 5-amino-2-methoxypyridine (B105479) with a 2-chloroquinoline (B121035) derivative. mdpi.com This transformation is facilitated by a catalyst system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], a specialized phosphine ligand like Xantphos, and a base such as cesium carbonate. mdpi.com These methodologies highlight the versatility of transition metal catalysis in constructing complex N-heterocycles from readily available building blocks. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Synthesizing Bipyridine Amine Scaffolds
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Amino-6-chloropyridine | 2-Methoxypyridin-3-ylboronic acid | Pd(PPh₃)₄, Base | Arylpyridin-2-amine | mdpi.com |
| Suzuki-Miyaura Coupling | 2-Amino-4-chloro-6-methylpyrimidine | 3-Pyridineboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ | Arylpyrimidin-2-amine | mdpi.com |
| Miyaura Borylation | N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide | Bis(pinacolato)diboron | PdCl₂(dppf)•DCM, KOAc | Pyridyl-boronate ester | nih.gov |
| Buchwald-Hartwig Amination | 5-Amino-2-methoxypyridine | 2-Chloroquinoline derivative | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylquinolin-2-amine | mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of amines and heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through innovative scientific methodologies. rsc.org For a molecule like this compound, applying these principles can lead to more sustainable and efficient production pathways.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal in green chemistry as it reduces waste, cost, and safety hazards. Solvent-free reaction conditions, often paired with techniques like microwave irradiation, can enhance reaction rates and simplify product purification. For example, the synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines, a type of seven-membered heterocycle, has been effectively achieved under solvent-free microwave conditions using trimethylsilyl (B98337) polyphosphate (PPSE) as a promoter. organic-chemistry.org This approach demonstrates that complex cyclization reactions, which are often challenging, can be performed efficiently without a solvent medium, a principle that could be adapted for the synthesis of bipyridine systems. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. nih.govnih.gov The synthesis of various pyridine and imidazopyridine derivatives has been successfully demonstrated using this technology. nih.govmdpi.com For instance, the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones is achieved with high yields by reacting 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160 °C for just 20 minutes. nih.gov Similarly, N-alkyl-N-aryl-pyridin-2-amines have been prepared via coupling reactions under microwave irradiation at 120–160 °C for 10–30 minutes. nih.gov These examples underscore the potential of MAOS to accelerate the synthesis of this compound, making the process faster and more energy-efficient. nih.govnih.gov
Photochemical Synthesis Routes
Photochemical reactions, which use light to initiate chemical transformations, represent a green and sustainable synthetic strategy. These reactions can often be conducted at ambient temperature, minimizing energy consumption. The synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines has been achieved through photochemical methods. mdpi.com These processes may involve the use of an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which can initiate radical reactions upon absorbing light. mdpi.com The synthesis of pyrazoles from pyridines has also been explored using photochemical transformations, indicating that ring-modification reactions can be driven by light energy. mdpi.com Such approaches could offer novel, low-energy pathways to the bipyridine core of the target molecule.
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in line with green chemistry principles, including enhanced safety, scalability, and process control. researchgate.netrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds. uc.pt Multi-step syntheses can be streamlined into a single, continuous process, often incorporating in-line purification to remove byproducts and unreacted reagents. researchgate.net For example, a "catch-react-release" flow methodology has been used to prepare 2-aminopyrimidine (B69317) derivatives, which are precursors to important pharmaceutical agents. uc.pt The application of flow chemistry could enable a safer and more efficient, automated synthesis of this compound, especially for reactions that involve hazardous intermediates or require precise control over reaction conditions. mdpi.com
Precursor Synthesis and Functionalization Strategies for this compound
The synthesis of this compound is contingent on the availability of suitably functionalized pyridine precursors. The primary strategy involves preparing a halogenated pyridine and a pyridine-boronic acid (or ester) for a subsequent Suzuki coupling, or alternatively, preparing amino- and chloro-pyridines for a Buchwald-Hartwig amination.
Key precursors for the "2-methoxypyridin-3-yl" moiety include 2-methoxypyridin-3-ylboronic acid and 5-bromo-2-methoxypyridin-3-amine (B1520566). The latter can be synthesized and then converted into a boronate ester for Suzuki coupling. mdpi.comnih.gov The synthesis of 2-methoxypyridine derivatives can start from corresponding 2-chloropyridines, where the chlorine atom is displaced by a methoxide (B1231860) group. researchgate.net For the "5-aminopyridine" portion, a common precursor is 5-bromopyridin-2-amine or 2-amino-5-iodopyridine, where the halogen provides a handle for the cross-coupling reaction.
Functionalization often occurs at the precursor stage. For example, 5-bromo-2-methoxypyridin-3-amine can be synthesized and then undergo reactions like sulfonamide formation before being converted to a boronate ester for the final coupling step. nih.gov Another approach involves synthesizing the core bipyridine structure and then performing functionalization. Schiff base formation by reacting a compound like 6-methoxypyridine-3-amine with an aldehyde demonstrates a common functionalization pathway for the amino group. semanticscholar.org
Table 2: Key Precursors and Their Role in Synthesis
| Precursor | Typical Use | Subsequent Reaction | Reference |
|---|---|---|---|
| 2-Amino-6-chloropyridine | Halogenated pyridine partner | Suzuki-Miyaura Coupling | mdpi.com |
| 2-Methoxypyridin-3-ylboronic acid | Boronic acid partner | Suzuki-Miyaura Coupling | mdpi.com |
| 5-Amino-2-methoxypyridine | Amine partner | Buchwald-Hartwig Amination | mdpi.comresearchgate.net |
| 5-Bromo-2-methoxypyridin-3-amine | Halogenated amine precursor | Miyaura Borylation / Sulfonamide formation | nih.gov |
| 2-Chloropyridine-3,4-dicarbonitriles | Starting material for methoxypyridines | Nucleophilic substitution with sodium methoxide | researchgate.net |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The efficient and large-scale production of this compound is critical for its potential applications in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a primary and effective method for the synthesis of this compound. A notable synthesis involves the reaction of 2-amino-6-chloropyridine with 2-methoxypyridin-3-ylboronic acid, which has been reported to yield the target compound in high purity. acs.org Achieving a remarkable 91% yield in a laboratory setting provides a strong foundation for process development. acs.org However, transitioning from a lab-scale synthesis to a robust, scalable industrial process necessitates a thorough optimization of various reaction parameters to ensure economic viability, safety, and consistency.
Detailed Research Findings
The optimization of a Suzuki-Miyaura coupling for a process like the synthesis of this compound typically involves a systematic investigation of several key variables: the catalyst system (palladium source and ligand), the base, the solvent, the reaction temperature, and the reaction time. While specific optimization data for this exact transformation is not extensively published, principles derived from similar heteroaryl couplings can be applied.
Catalyst System: The choice of the palladium catalyst and its associated ligand is paramount. For challenging couplings involving electron-rich aminopyridines, specialized phosphine ligands are often required to prevent catalyst inhibition and achieve high turnover numbers. organic-chemistry.org Ligands such as those from the dialkylbiphenylphosphine class have demonstrated high activity in coupling aminopyridines. organic-chemistry.org The catalyst loading is another critical factor in scalable synthesis; minimizing the amount of palladium is crucial for reducing costs and simplifying purification.
Solvent Effects: The solvent system plays a multiple role, affecting the solubility of reactants, the stability of the catalyst, and the reaction temperature. A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). The choice of solvent can impact the reaction's efficiency and the ease of product isolation.
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote catalyst decomposition and the formation of impurities. A careful balance must be struck to achieve complete conversion in a reasonable timeframe while maintaining high selectivity.
To illustrate the optimization process, the following data tables, based on typical findings in related Suzuki-Miyaura reactions, demonstrate how systematic variation of conditions can lead to an optimized process for scalable synthesis.
Table 1: Effect of Catalyst and Ligand on Yield
This interactive table showcases how the selection of the palladium catalyst and its corresponding ligand can impact the yield of the Suzuki-Miyaura coupling reaction. The data is representative of optimization studies for similar heteroaryl couplings.
| Catalyst (mol%) | Ligand | Yield (%) |
| Pd(OAc)₂ (2%) | PPh₃ | 65 |
| Pd₂(dba)₃ (1%) | SPhos | 88 |
| PdCl₂(dppf) (2%) | - | 75 |
| Pd(OAc)₂ (1%) | XPhos | 92 |
| Pd/C (5%) | - | 55 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
This interactive table demonstrates the critical role of the base and solvent system in optimizing the reaction conditions. The presented data reflects common trends observed in the synthesis of bi-pyridyl compounds.
| Base | Solvent | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 12 | 85 |
| Na₂CO₃ | 1,4-Dioxane/H₂O | 16 | 78 |
| K₃PO₄ | 1,4-Dioxane/H₂O | 8 | 91 |
| Cs₂CO₃ | DMF | 10 | 89 |
| Et₃N | Acetonitrile (B52724) | 24 | 60 |
Table 3: Optimization of Reaction Temperature
This interactive table illustrates the effect of temperature on the reaction yield and time, a crucial consideration for developing a scalable and energy-efficient process.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 60 | 24 | 75 |
| 80 | 12 | 88 |
| 100 | 6 | 92 |
| 120 | 4 | 90 (with impurities) |
Through such systematic studies, an optimized set of conditions for the scalable synthesis of this compound can be established. This would likely involve a low-loading, highly active palladium-phosphine catalyst system, an appropriate inorganic base, and a suitable solvent mixture, all conducted at an optimized temperature to ensure high yield, purity, and process efficiency. The development of such a robust process is essential for making this valuable compound readily available for further research and potential therapeutic applications.
Derivatization and Chemical Transformations of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine
Functionalization at the Amine Moiety
The primary amine group on the pyridine (B92270) ring is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form imines.
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic nature of the 2-amino group facilitates its reaction with various electrophiles. Acylation, the introduction of an acyl group (R-C=O), is a common transformation for primary amines. This is typically achieved by reacting the amine with an acyl halide or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. vedantu.comyoutube.comdoubtnut.com Similarly, sulfonylation can be accomplished using sulfonyl chlorides to yield sulfonamides.
Alkylation of the amine can be more complex. While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation. More sophisticated methods, such as the Buchwald-Hartwig amination, provide a controlled route for N-arylation or N-alkylation by coupling the amine with aryl or alkyl halides under palladium catalysis. mdpi.com This method has been successfully used for the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. Ru(II) complexes bearing functionalized 2,2'-bipyridine (B1663995) ligands have also been shown to catalyze the N-methylation of amines using methanol (B129727) as a green methylating agent. researchgate.net
Table 1: Potential Reagents for Amine Functionalization
| Reaction Type | Reagent Class | Example Reagent | Expected Product |
|---|---|---|---|
| Acylation | Acyl Halide | Acetyl chloride | N-(5-(2-methoxypyridin-3-yl)pyridin-2-yl)acetamide |
| Acylation | Anhydride | Acetic Anhydride | N-(5-(2-methoxypyridin-3-yl)pyridin-2-yl)acetamide |
| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | N-(5-(2-methoxypyridin-3-yl)pyridin-2-yl)benzenesulfonamide |
| N-Arylation | Aryl Halide | Bromobenzene | N-phenyl-5-(2-methoxypyridin-3-yl)pyridin-2-amine |
| N-Alkylation | Alkyl Halide | Methyl Iodide | N-methyl-5-(2-methoxypyridin-3-yl)pyridin-2-amine |
Formation of Schiff Bases and Imine Derivatives
The reaction of the primary amine of 5-(2-methoxypyridin-3-yl)pyridin-2-amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. jocpr.com This condensation reaction typically occurs under acid catalysis and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. youtube.com Schiff bases derived from 2-aminopyridine (B139424) and its derivatives are widely reported in the literature. jocpr.comscirp.org For instance, various Schiff bases have been synthesized by condensing 2-aminopyridine with substituted pyrazole-4-carbaldehydes. jocpr.com The formation of these imine derivatives is a robust and high-yielding reaction, providing a straightforward method for introducing a wide variety of substituents onto the parent molecule. These derivatives are significant in coordination chemistry as they can act as ligands for metal ions. scirp.orgnih.gov
Table 2: Schiff Base Formation with Various Carbonyl Compounds
| Carbonyl Compound | IUPAC Name of Product |
|---|---|
| Benzaldehyde | N-benzylidene-5-(2-methoxypyridin-3-yl)pyridin-2-amine |
| Acetone | N-(propan-2-ylidene)-5-(2-methoxypyridin-3-yl)pyridin-2-amine |
| Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-5-(2-methoxypyridin-3-yl)pyridin-2-amine |
| 2-Methoxybenzaldehyde | N-(2-methoxybenzylidene)-5-(2-methoxypyridin-3-yl)pyridin-2-amine |
Cycloaddition Reactions Involving the Amine Group
While the amine group itself does not directly participate in common cycloaddition reactions, it can be converted into a functional group that does. For example, the amine could be transformed into an azide (B81097) via diazotization followed by substitution. The resulting heterocyclic azide could then potentially undergo [3+2] cycloaddition reactions with various dipolarophiles like alkynes or alkenes to form triazole rings. chemrxiv.org
Alternatively, the pyridine rings of the bipyridine scaffold can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. rsc.org In the context of bipyridines, inverse-electron-demand Diels-Alder reactions of 1,2,4-triazine (B1199460) precursors with electron-rich dienophiles are used to construct the pyridine ring system, demonstrating the utility of cycloaddition pathways for synthesizing functionalized bipyridines. rsc.orgacs.org
Modifications and Substitutions on the Pyridine Rings
The two pyridine rings offer sites for substitution reactions, with the electronic nature of each ring being influenced by its respective substituents.
Electrophilic Aromatic Substitution Studies
Pyridine is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the reactivity is strongly influenced by substituents. The 2-aminopyridine ring is activated by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (C3 and C5). The other ring contains a methoxy (B1213986) group, which is also an activating, ortho-para directing group (to C4 and C6), and the pyridyl substituent at C3.
Considering the combined directing effects, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur preferentially on the more activated positions. The C5 position of the 2-aminopyridine ring is highly activated by the amino group. On the other ring, the C4 position is activated by the C2-methoxy group and is para to it. Therefore, a mixture of products would be anticipated, with substitution likely occurring at the C5 position of the 2-aminopyridine ring and the C4 position of the 2-methoxypyridine (B126380) ring. Vigorous reaction conditions are often required for the electrophilic substitution of pyridines.
Nucleophilic Aromatic Substitution Studies
The electron-deficient character of the pyridine nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, especially when a good leaving group is present. mdpi.com In the case of this compound, the methoxy group at the C2 position of one of the pyridine rings could potentially serve as a leaving group.
Recent studies have shown that methoxy groups on pyridine rings can be displaced by amine nucleophiles. ntu.edu.sg For example, the amination of 3-methoxypyridine (B1141550) can be achieved using a sodium hydride-lithium iodide system to afford 3-aminopyridine (B143674) derivatives. ntu.edu.sg This suggests that the methoxy group in the target molecule could be substituted by various nucleophiles, such as other amines or alkoxides, likely requiring specific, and potentially harsh, reaction conditions. The introduction of a halogen atom, for instance via electrophilic substitution, would create a much more reactive substrate for classical SNAr reactions. mdpi.com
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at a proximate ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org
The structure of this compound contains multiple directing groups and potential sites for metalation. The primary DMGs are the amino (-NH₂) group on one pyridine ring and the methoxy (-OCH₃) group on the other. Both are effective DMGs, interacting with lithium via their heteroatoms (nitrogen and oxygen, respectively). wikipedia.org The pyridine nitrogen atoms themselves also increase the kinetic acidity of adjacent C-H bonds.
In this compound, the directing groups guide metalation to specific positions. The amino group on the 2-aminopyridine ring strongly directs lithiation to the C-3 position. However, this position is already substituted with the 2-methoxypyridine ring. The next most likely site directed by the amino group is C-1, but this is a nitrogen atom. Therefore, the directing influence of the amino group is primarily focused on the substituted position.
On the other ring, the 2-methoxy group is a well-established DMG. harvard.edu It directs metalation to its ortho positions. In this molecule, the C-3 position is substituted by the other pyridine ring. Therefore, the methoxy group would direct metalation to the C-1 nitrogen, which is not a viable site for deprotonation.
Table 1: Analysis of Directing Groups for DoM in this compound
| Directing Group | Ring Position | Ortho Position(s) | Likelihood of Metalation | Notes |
| 2-Amino (-NH₂) | Pyridin-2-amine | C-3 | Low (Blocked) | The C-3 position is the point of attachment for the other ring. |
| 2-Methoxy (-OCH₃) | 2-Methoxypyridine | C-3 | Low (Blocked) | The C-3 position is the point of attachment for the other ring. |
| Pyridine N | Pyridin-2-amine | C-6 | Possible | The acidity of protons adjacent to the ring nitrogen is increased. |
| Pyridine N | 2-Methoxypyridine | C-4 | Possible | The acidity of protons adjacent to the ring nitrogen is increased. |
Transformations Involving the Methoxy Group
Demethylation and Ether Cleavage Reactions
The methoxy group on the pyridine ring is a key functional handle that can be modified, most commonly through demethylation to reveal a hydroxyl group. This transformation is critical for accessing pyridinol derivatives, which have distinct chemical properties and biological activities. Various reagents are known to effect the cleavage of aryl methyl ethers.
For instance, studies on the related compound 2-amino-5-methoxypyridine (B21397) have shown that demethylation can be achieved using strong acids like 95% sulfuric acid (H₂SO₄). Another common method involves the use of hydrobromic acid (HBr). More selective methods have also been developed. A chemoselective demethylation method for various methoxypyridine derivatives using L-selectride in THF at reflux has been reported, which efficiently yields the corresponding hydroxypyridine. This method is notable for its chemoselectivity, as it does not affect other sensitive groups like anisole (B1667542) that might be present in the molecule.
In addition to complete demethylation, the ether linkage can be cleaved through nucleophilic aromatic substitution (SNAr) reactions, especially if the pyridine ring is further activated with electron-withdrawing groups. For example, the methoxy group in tetrachloro-4-methoxypyridine can be displaced by Grignard reagents and organolithium compounds. rsc.org Similarly, a transition-metal-free method using sodium hydride and lithium iodide has been shown to facilitate the nucleophilic substitution of the methoxy group in 3-methoxypyridine with various amines. ntu.edu.sg
Table 2: Reagents for Demethylation and Ether Cleavage of Methoxypyridines
| Reagent(s) | Substrate Example | Product | Reference |
| 95% H₂SO₄ | 2-Amino-5-methoxypyridine | 2-Amino-5-hydroxypyridine | rsc.org |
| L-selectride | 4-Methoxypyridine | 4-Hydroxypyridine | acs.org |
| NaH / LiI, Piperidine | 3-Methoxypyridine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |
| R-Li / R-MgX | Tetrachloro-4-methoxypyridine | 4-Alkyl/Aryl-tetrachloropyridine | rsc.org |
Rearrangement Reactions
The bipyridine scaffold of this compound, particularly after suitable derivatization, can undergo intramolecular rearrangement reactions. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. youtube.com This reaction typically involves a system X-Ar-Y-Z, where Ar is an activated aromatic ring, Y is a heteroatom (like O, S, or N), and Z-H is a nucleophilic group (like OH, NH₂, NHR).
For the target molecule, a Smiles rearrangement could be envisioned by first derivatizing the 2-amino group. For example, reaction with a 2-chloro-nitropyridine derivative would link the two systems via an amine bridge. Subsequent treatment with a base would deprotonate the remaining N-H, allowing the resulting anion to attack the electron-deficient nitropyridine ring, displacing the original amino-pyridine moiety and resulting in a rearranged product. The Truce-Smiles rearrangement is a related radical-based process that can also be applied to similar systems under milder, photoredox-catalyzed conditions. youtube.com Studies have demonstrated the successful application of the Smiles rearrangement for the synthesis of complex fused heterocyclic systems like dihydrodipyridopyrazines from N,N'-dipyridinylamine precursors. nih.govacs.orgacs.org
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core
The bipyridine core of this compound is an excellent platform for the construction of more complex, polycyclic heterocyclic systems. The presence of the amino group, in particular, provides a reactive site for annulation reactions to form fused rings.
One common strategy involves the reaction of the amino group with bifunctional electrophiles. For example, reacting an aminopyridine with an enaminone in refluxing pyridine can lead to the formation of fused azolo[1,5-a]pyrimidine derivatives. acs.org Another approach is the construction of a thiadiazole ring. Research on the related compound 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine demonstrates that such structures can be readily synthesized and further derivatized at the 2-amino position of the thiadiazole ring.
Furthermore, cyclocondensation reactions can be employed to build fused systems. The Smiles rearrangement, as mentioned previously, has been used as a key step in a novel methodology to synthesize dihydrodipyridopyrazines, which are tricyclic fused systems. nih.gov This involves the cyclization of a rearranged N,N'-dipyridinylamine intermediate. These strategies highlight the utility of the aminobipyridine framework in creating diverse and complex heterocyclic architectures. ntu.edu.sgnih.gov
Table 3: Examples of Fused Heterocyclic Systems from Pyridine Precursors
| Precursor Type | Reagent(s) | Fused System Formed | Reference |
| Aminopyridine Derivative | Enaminone | Azolo[1,5-a]pyrimidine | acs.org |
| N,N'-Dipyridinylamine | Base (for Smiles Rearrangement) | Dihydrodipyridopyrazine | nih.gov |
| 2-Aminofurans | 1,3-Dicarbonyls | Furo[2,3-b]pyridine | nih.gov |
| Cycloalkanone-fused Pyridine | Diphenylphosphaneylethylamine | Amine-Pyridine-Fused Heterocycle | ntu.edu.sg |
Stereoselective Derivatization Strategies for Enantiomeric Purity
Achieving enantiomeric purity is crucial for many applications in medicinal chemistry and materials science. For bipyridine compounds, which can exhibit axial chirality, several stereoselective derivatization strategies have been developed.
One effective method is the O₂-mediated oxidative homocoupling of chiral pyridine N-oxides. rsc.orgrsc.org This approach has been used to synthesize chiral 2,2′-bipyridine N,N'-dioxides with excellent diastereoselectivity and enantioselectivity. nih.govlboro.ac.uk These chiral N,N'-dioxides are valuable as ligands in asymmetric catalysis.
Another strategy involves the stereoselective functionalization of a pre-existing chiral scaffold. For instance, chiral pinene-fused bipyridines can be metalated with a strong base like LDA and subsequently alkylated with high stereoselectivity, yielding enantiopure C₂-symmetric ligands. acs.org
Catalytic asymmetric methods also provide a direct route to enantiomerically enriched products. A highly efficient catalytic asymmetric addition of Grignard reagents to in situ-formed N-acylpyridinium salts of methoxypyridines has been developed. acs.org This reaction proceeds with high yields and enantiomeric excesses, offering a powerful tool for creating chiral dihydropyridine (B1217469) derivatives. Additionally, cation-directed cyclization of aminopyridine-derived imines under phase-transfer catalysis allows for the enantioselective synthesis of fused systems like azaindolines. nih.gov These diverse strategies demonstrate the potential for producing enantiomerically pure derivatives from the this compound scaffold.
Table 4: Stereoselective Strategies Applicable to Bipyridine Systems
| Strategy | Key Transformation | Chiral Product Type | Reference |
| Oxidative Coupling | Dimerization of chiral pyridine N-oxides | Atropisomeric Bipyridine N,N'-dioxides | rsc.orgnih.govlboro.ac.uk |
| Stereoselective Alkylation | Metalation and alkylation of a chiral pinene-bipyridine | C₂-Symmetric Bipyridine Ligands | acs.org |
| Catalytic Asymmetric Addition | Grignard addition to N-acylpyridinium ions | Chiral Dihydropyridines | acs.org |
| Cation-Directed Cyclization | Cyclization of aminopyridine-derived imines | Enantiopure Azaindolines | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's mass. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules that might have the same nominal mass.
For 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (elemental formula: C₁₁H₁₂N₄O), HRMS would be used to verify its elemental composition. Using an ionization technique like Electrospray Ionization (ESI), the molecule would be protonated to form the [M+H]⁺ ion. The instrument would then measure its m/z value with high accuracy. The experimentally determined mass should match the theoretical calculated mass within a very narrow tolerance (typically < 5 ppm), providing strong evidence for the compound's identity.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. By inducing the fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the connectivity of the two pyridine (B92270) rings and the positions of the methoxy (B1213986) and amine substituents.
Table 1: Illustrative HRMS Data for this compound (Note: This data is representative and not from published experimental results.)
| Ion | Elemental Formula | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | C₁₁H₁₃N₄O⁺ | 217.1084 | 217.1082 | -0.92 |
| [M+Na]⁺ | C₁₁H₁₂N₄ONa⁺ | 239.0903 | 239.0900 | -1.26 |
Detailed Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
1D NMR (¹H, ¹³C) and Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
1D NMR: The ¹H NMR spectrum would provide information on the number of distinct protons, their chemical environment (chemical shift), their integration (ratio), and their coupling to neighboring protons (splitting pattern). The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H spectrum.
2D NMR: To definitively assign each signal and confirm the molecular structure, a suite of 2D NMR experiments is required.
COSY (Correlation Spectroscopy): Maps the correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace the proton networks within each pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the two pyridine rings and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is useful for confirming the conformation of the molecule, such as the relative orientation of the two rings.
Table 2: Illustrative ¹H and ¹³C NMR Data Assignment for this compound (Note: This data is hypothetical, based on general principles, and not from published experimental results.)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 2 | 159.0 | - | - | - | - | H-4, H-6 |
| 3 | 108.5 | 6.60 | d | 8.5 | H-4 | C-2, C-4, C-5 |
| 4 | 138.0 | 7.65 | dd | 8.5, 2.5 | H-3, H-6 | C-2, C-3, C-5, C-6 |
| 5 | 130.0 | - | - | - | - | H-4, H-6, H-4', H-6' |
| 6 | 148.0 | 8.10 | d | 2.5 | H-4 | C-2, C-4, C-5 |
| NH₂ | - | 5.80 | br s | - | - | C-2, C-3 |
| 2' | 163.0 | - | - | - | - | H-4', H-6', OCH₃ |
| 3' | 123.0 | - | - | - | - | H-4', H-5', H-6' |
| 4' | 140.0 | 7.80 | dd | 7.5, 1.8 | H-5' | C-2', C-3', C-5', C-6' |
| 5' | 115.0 | 7.10 | dd | 7.5, 5.0 | H-4', H-6' | C-3', C-4' |
| 6' | 147.0 | 8.20 | dd | 5.0, 1.8 | H-5' | C-2', C-4', C-5' |
| OCH₃ | 53.5 | 3.90 | s | - | - | C-2' |
Solid-State NMR Applications for Polymorphic Studies
While solution-state NMR provides an average structure of a molecule, solid-state NMR (ssNMR) analyzes the compound in its solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of atoms, particularly ¹³C, are highly sensitive to the local electronic environment, which changes with the crystal packing arrangement. By identifying the number of unique signals for each carbon in the asymmetric unit, ssNMR can provide crucial information about the crystalline state of this compound.
X-Ray Crystallography for Definitive Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions. For this compound, key interactions would likely include:
Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor, and the pyridine nitrogen atoms are hydrogen bond acceptors. Analysis would reveal a network of intermolecular hydrogen bonds, such as N-H···N, which would be a primary driver of the crystal packing.
π-π Stacking: The two aromatic pyridine rings are electron-rich systems capable of engaging in π-π stacking interactions. The analysis would determine the geometry (e.g., face-to-face, offset) and distance of these interactions, which contribute significantly to the stability of the crystal structure.
Polymorphism and Co-crystallization Research
X-ray crystallography is the definitive method for identifying and characterizing different polymorphs. If this compound can crystallize in multiple forms, each polymorph will have a unique unit cell and packing arrangement that can be solved independently.
Furthermore, research into co-crystallization involves crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved physical properties. X-ray crystallography would be used to confirm the formation of a co-crystal and to understand the specific hydrogen bonding and other intermolecular interactions between the active molecule and the co-former.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
A detailed vibrational analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy is not available in the current body of scientific literature.
In principle, the FTIR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. These would include:
N-H stretching vibrations of the primary amine group (-NH₂), typically appearing in the 3500-3300 cm⁻¹ region.
C-H stretching vibrations of the aromatic pyridine rings and the methoxy group (-OCH₃).
C=N and C=C stretching vibrations within the pyridine rings, expected in the 1600-1400 cm⁻¹ region.
C-O stretching vibrations of the methoxy group.
Ring breathing modes for both pyridine rings.
Without experimental or computationally predicted data, a specific data table of vibrational frequencies and their assignments cannot be generated.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Similarly, specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are not documented.
Studies on other aminopyridine derivatives suggest that these compounds can exhibit fluorescence. The electronic transitions would likely be of a π → π* and n → π* nature, originating from the conjugated π-system of the bipyridyl core and the non-bonding electrons on the nitrogen and oxygen atoms. The position of the absorption and emission maxima would be influenced by the electronic interplay between the electron-donating amine and methoxy groups and the electron-withdrawing pyridine rings.
The photophysical properties, such as quantum yield and fluorescence lifetime, are highly dependent on the specific molecular structure and its environment. In the absence of dedicated studies on this compound, no quantitative data can be presented.
Computational Chemistry and Theoretical Investigations of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum physics. These methods model the electronic structure of a compound, from which various properties, including geometry, energy, and chemical reactivity, can be derived.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.commdpi.com It offers a balance between accuracy and computational cost, making it a practical tool for studying complex molecules. DFT calculations can predict molecular geometry, vibrational frequencies, and various electronic properties.
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for understanding a compound's potential interactions.
Table 1: Global Reactivity Descriptors Derived from DFT Calculations This table is illustrative and shows typical descriptors calculated from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
While specific DFT studies detailing the electronic structure and reactivity of 5-(2-Methoxypyridin-3-yl)pyridin-2-amine are not available in the provided search results, such an investigation would yield valuable data on its stability, electron distribution, and the most likely sites for chemical reactions.
Ab initio (from first principles) calculations are another class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. mdpi.com They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, serving as a benchmark for other methods. No specific ab initio studies for this compound were identified. A theoretical study employing these methods could provide a highly accurate determination of the molecule's geometry and electronic energy.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)
In silico techniques such as molecular docking and molecular dynamics (MD) are indispensable in modern drug development for predicting how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. mdpi.comnih.gov These simulations can help identify potential drug candidates and elucidate their mechanism of action at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation (the "binding mode" or "pose") of a ligand when it binds to a target protein. nih.govresearchgate.net Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site and use a scoring function to estimate the strength of the interaction, known as binding affinity. nih.govvu.nl This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable and stable interaction. Accurate prediction of binding affinity is a crucial, though challenging, aspect of computer-aided drug design. vu.nled.ac.uk
Although this compound has been synthesized as a precursor to potential inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), detailed docking studies for this specific compound were not found. mdpi.com A hypothetical docking study would screen it against a target like MSK1 to predict its binding pose and affinity, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.
Table 2: Illustrative Output of a Molecular Docking Study This table is a hypothetical example of results from a docking simulation.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | 1ATP | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic | |||
| Cyclin-Dependent Kinase 2 | 1HCK | -9.2 | Leu83, Asp86 | Hydrogen Bond, Pi-Alkyl |
| Phe80, Ala31 | Hydrophobic |
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation can reveal how the ligand and protein adjust their shapes (conformations) upon binding and assess the stability of the complex in a simulated physiological environment. mdpi.com
Key parameters analyzed during an MD simulation include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its initial position, indicating the stability of the complex over the simulation time.
Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible or rigid regions of the protein. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding stability. mdpi.com
No MD simulation studies for this compound were found. Such a study would be a critical follow-up to docking to validate the predicted binding mode and understand the dynamic behavior and stability of the ligand-protein complex.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. The compound this compound possesses a central carbon-carbon single bond connecting its two pyridine (B92270) rings. Rotation around this bond leads to different spatial orientations of the rings relative to each other.
A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle of this central bond and calculating the potential energy of the molecule at each step using quantum mechanical methods. The resulting map visualizes the energy landscape of the molecule, identifying low-energy, stable conformations (energy minima) and the energy barriers required to transition between them (energy maxima). Understanding the preferred conformation of a molecule is essential, as this is the structure that will interact with biological targets, making this analysis a vital precursor to meaningful molecular docking studies. A specific conformational analysis or PES map for this compound is not available in the literature reviewed.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for the structural elucidation and characterization of newly synthesized compounds, allowing for a direct comparison between theoretical and experimental spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the structure, such as N-H, C-H, C=N, and C-O stretches and bends. For this compound, DFT calculations would likely predict characteristic vibrational frequencies for the amine and methoxy (B1213986) functional groups, as well as the pyridine ring systems. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group would appear in the 1000-1300 cm⁻¹ range, and various C=C and C=N stretching vibrations of the pyridine rings would be observed between 1400 and 1600 cm⁻¹. spectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using computational models. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. For this compound, theoretical ¹H NMR spectra would predict distinct signals for the protons on the two pyridine rings, the amine protons, and the methoxy protons. chemicalbook.comchemicalbook.com Similarly, ¹³C NMR predictions would provide the chemical shifts for each unique carbon atom in the molecule. By comparing these predicted spectra with experimental data, chemists can confirm the compound's structure and assign specific resonances to individual atoms.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-visible light. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and chromophoric properties of the molecule. figshare.com
| Spectroscopic Technique | Parameter | Predicted Value Range |
|---|---|---|
| IR Spectroscopy | N-H Stretch (amine) | 3300 - 3500 cm⁻¹ |
| C=N/C=C Stretch (pyridine) | 1400 - 1600 cm⁻¹ | |
| C-O Stretch (methoxy) | 1000 - 1300 cm⁻¹ | |
| ¹H NMR Spectroscopy | Amine Protons (NH₂) | δ 5.0 - 7.0 ppm |
| Pyridine Protons | δ 6.5 - 8.5 ppm | |
| Methoxy Protons (OCH₃) | δ 3.8 - 4.2 ppm | |
| UV-Visible Spectroscopy | λmax | 250 - 350 nm |
Reaction Pathway and Transition State Analysis for Synthetic Transformations
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is critical for optimizing reaction conditions and understanding the factors that control product formation.
Two plausible synthetic routes for this compound involve palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a boronic acid or ester derivative of one pyridine ring with a halogenated derivative of the other. For instance, the reaction could proceed between 2-amino-5-bromopyridine and (2-methoxypyridin-3-yl)boronic acid. Computational analysis of the Suzuki-Miyaura reaction mechanism involves studying the key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. beilstein-journals.orgresearchgate.netyonedalabs.com Theoretical calculations can determine the energy barriers for each of these steps and identify the rate-determining step, providing insights into how to accelerate the reaction. nih.govnih.gov
Buchwald-Hartwig Amination: An alternative approach would be the coupling of 3-bromo-2-methoxypyridine with 5-aminopyridine. The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. acs.orgwikipedia.orglibretexts.org Computational studies can model the structures of the palladium intermediates and transition states, helping to understand the role of the phosphine (B1218219) ligands in facilitating the reaction. acs.orgresearchgate.net By calculating the relative energies of different pathways, it is possible to predict the regioselectivity of the reaction and identify potential side products.
| Reaction Step | Description | Calculated Activation Energy (Illustrative) |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-Br bond of 2-amino-5-bromopyridine. | 15 - 20 kcal/mol |
| Transmetalation | The boronic acid derivative transfers its organic group to the palladium center. | 10 - 15 kcal/mol |
| Reductive Elimination | The two pyridine rings are coupled, and the C-C bond is formed. | 5 - 10 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are widely used in drug discovery to predict the activity of new compounds, prioritize candidates for synthesis and testing, and optimize lead compounds. tandfonline.comchemrevlett.com
For a compound like this compound, which contains structural motifs found in biologically active molecules (such as kinase inhibitors), QSAR modeling can be a powerful tool for in silico screening and design. nih.govresearchgate.netnih.govmdpi.com
The process of developing a QSAR model involves several key steps:
Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For derivatives of this compound, this would involve synthesizing and testing a library of analogs with different substituents on the pyridine rings.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques. researchgate.net
Once a validated QSAR model is established, it can be used to predict the biological activity of virtual compounds, including novel derivatives of this compound. This allows for the in silico design of new molecules with potentially enhanced potency and selectivity. For example, a QSAR model might suggest that adding a hydrogen bond donor at a specific position on one of the pyridine rings could improve its binding affinity to a particular protein target.
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Hydrophobicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Number of H-bond Donors | Potential for hydrogen bonding | Positive |
| Topological Polar Surface Area (TPSA) | Polarity of the molecule | Negative |
Research Applications and Biological Interaction Mechanisms of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine and Its Derivatives
Exploration as a Chemical Scaffold in Medicinal Chemistry Research
The inherent properties of the 5-(2-methoxypyridin-3-yl)pyridin-2-amine scaffold have made it a valuable core for designing novel bioactive molecules. nih.govmdpi.commdpi.comresearchgate.net Its structure is frequently employed as a foundational element in the pursuit of new drugs, particularly in oncology and neurodegenerative diseases. mdpi.comnih.gov
Design and Synthesis of Compound Libraries Based on the Bipyridine Core
The generation of compound libraries is a cornerstone of modern drug discovery, allowing for systematic exploration of a chemical scaffold's potential. The bipyridine core of this compound is well-suited for this approach. Synthetic chemists utilize robust and versatile reactions to create a multitude of derivatives. A common strategy involves a convergent synthesis where key fragments are prepared separately and then combined. mdpi.com
For instance, the crucial carbon-carbon bond linking the two heterocyclic rings is often constructed via Suzuki coupling reactions, which pair a boronic acid or ester derivative of one ring with a halogenated version of the other. nih.govresearchgate.net One route starts with a precursor like 5-bromo-2-methoxypyridin-3-amine (B1520566), which is converted to a borate (B1201080) ester and then coupled with another aromatic or heteroaromatic halide. nih.gov Similarly, palladium-catalyzed reactions like the Buchwald-Hartwig amination are employed to introduce diverse amine-linked substituents, further expanding the library. mdpi.com Researchers have successfully synthesized large libraries, such as a collection of 43 new N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, to explore their binding affinity for specific biological targets. mdpi.com Another study produced a library of 40 novel thieno[2,3-b]pyridine (B153569) analogues by coupling various carbonitrile and chloroacetamide fragments. mdpi.com
Structure-Activity Relationship (SAR) Studies in In Vitro Models
Once a library of compounds is synthesized, structure-activity relationship (SAR) studies are conducted to determine how specific chemical modifications influence biological activity. mdpi.comnih.gov These studies are crucial for optimizing lead compounds to enhance potency and selectivity. By systematically altering substituents on the bipyridine scaffold and evaluating the derivatives in in vitro models, researchers can identify key pharmacophoric features.
For example, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was found that having a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing anti-proliferative activity against cancer cells. mdpi.com In another series of ALK2 inhibitors based on a 2-aminopyridine (B139424) scaffold, modifying the solvent-exposed position with different alkoxy groups showed that a 3,4,5-trimethoxyphenyl group provided the best balance of potency and selectivity. semanticscholar.org The antiproliferative activity of pyridine (B92270) derivatives is often enhanced by the presence of nitrogen and oxygen-containing groups like -OCH₃ and -NH₂. mdpi.com
The following table summarizes the in vitro anti-proliferative activity of selected derivatives against various human cancer cell lines.
| Compound Class | Derivative/Modification | Cell Line | IC₅₀ (µM) | Source |
| Sulfonamide Methoxypyridine | Compound 22c (quinoline derivative) | HCT-116 | 0.05 | nih.gov |
| Sulfonamide Methoxypyridine | Compound 22c (quinoline derivative) | MCF-7 | 0.13 | nih.gov |
| Amide of 1,3,4-thiadiazole | Compound 6d (2-chloro-pyridine-3-carboxamide) | HeLa | 2.8 | researchgate.net |
| Amide of 1,3,4-thiadiazole | Compound 6d (2-chloro-pyridine-3-carboxamide) | PANC-1 | 1.8 | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 7h (alcohol, 2-Me, 3-Br phenyl) | HCT116 | 0.025 | mdpi.com |
| Thieno[2,3-b]pyridine | Compound 7i (alcohol, 2-Me, 3-I phenyl) | HCT116 | 0.0316 | mdpi.com |
| Thieno[2,3-b]pyridine | Compound 7i (alcohol, 2-Me, 3-I phenyl) | MDA-MB-231 | 0.0358 | mdpi.com |
This table is for illustrative purposes and includes data from derivatives of related scaffolds to demonstrate SAR principles.
Mechanistic Studies of Biological Interactions (In Vitro and In Silico)
Understanding the mechanism of action at a molecular level is critical for the rational design of new drugs. For derivatives of this compound, a combination of in vitro biochemical assays, cell-based studies, and in silico computational modeling has been used to elucidate how they interact with their biological targets.
Enzyme Inhibition Studies (e.g., Kinases, Proteases, Receptor Tyrosine Kinases, DNA Gyrase, Thioredoxin Reductase)
A primary application for this scaffold has been the development of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Derivatives have shown potent inhibitory activity against several kinases.
For instance, a series of sulfonamide methoxypyridine derivatives were developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), with one potent compound exhibiting an IC₅₀ of 0.012 µM against PI3Kα. nih.gov Other related scaffolds have yielded inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), Activin receptor-like kinase 2 (ALK2), and Janus kinase 2 (JAK2). semanticscholar.orgmdpi.com One N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (Compound A8) showed excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM. nih.gov Additionally, thieno[2,3-b]pyridine derivatives are proposed to interfere with phospholipid metabolism by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com
The table below presents the enzymatic inhibitory activities of selected derivatives.
| Compound Class | Target Enzyme | Inhibitor | IC₅₀ (nM) | Source |
| Sulfonamide Methoxypyridine | PI3Kα | Compound 22c | 12 | nih.gov |
| Sulfonamide Methoxypyridine | mTOR | Compound 22c | 26 | nih.gov |
| Pyridin-2-yl Guanidine | MSK1 | Compound 1a | ~18,000 | mdpi.com |
| 2-Aminopyrimidine (B69317) | JAK2 | Compound A8 | 5 | nih.gov |
| 2-Aminopyrimidine | JAK1 | Compound A8 | 193 | nih.gov |
| 2-Aminopyrimidine | JAK3 | Compound A8 | 273 | nih.gov |
| 3,5-Diaryl-2-aminopyridine | ALK2 | Compound 16 | 2.6 | semanticscholar.org |
This table is for illustrative purposes and includes data from derivatives of related scaffolds to demonstrate enzyme inhibition.
Protein-Ligand Interaction Analysis
To visualize how these inhibitors bind to their target enzymes, researchers use computational methods like molecular docking and experimental techniques such as photoaffinity labeling. mdpi.comnih.gov These analyses reveal the specific atomic interactions that anchor the ligand in the enzyme's active site.
In silico docking studies of a potent PI3K/mTOR dual inhibitor showed that a nitrogen atom on its quinoline (B57606) core formed a critical hydrogen bond with the amino acid residue Val2240 in the mTOR binding site. nih.gov For JAK2 inhibitors, docking models revealed that the pyrimidin-2-amine core forms essential hydrogen bonds with the hinge region residues TYR931 and LEU932, while the sulfonamide portion also forms important interactions. nih.gov In the study of compounds targeting α-synuclein aggregates, a photoaffinity variant was used to demonstrate preferential binding to the C-terminal region of the α-synuclein fibrils, providing valuable insight into the binding site. mdpi.com
Cell-Based Assays for Mechanistic Insights (e.g., in vitro cell proliferation modulation, pathway analysis, cytotoxicity for mechanism elucidation)
Cell-based assays bridge the gap between enzymatic inhibition and physiological effects. mdpi.comnih.gov These assays use living cells to confirm that the compound can enter cells, engage its target, and produce a desired biological outcome, such as halting cancer cell growth. nih.govnih.govsemanticscholar.org Cytotoxicity assays, like the MTT assay, are commonly used to measure the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀). nih.govresearchgate.net
Beyond simple cytotoxicity, mechanistic cell-based assays provide deeper insights. For example, potent PI3K/mTOR inhibitors were shown to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis (programmed cell death) in HCT-116 colon cancer cells. nih.gov These effects were confirmed using techniques like flow cytometry with PI and Annexin V staining. nih.gov Furthermore, pathway analysis using Western blots can confirm target engagement within the cell. Studies have shown that effective inhibitors can decrease the phosphorylation of downstream signaling proteins like AKT (a PI3K effector) or the autophosphorylation of JAK2, confirming that the inhibitor is working as intended on its signaling pathway. nih.govnih.gov
Studies on Antimicrobial Properties and Mechanisms (e.g., antibacterial, antitubercular, antiplasmodial)
Derivatives of pyridine and bipyridine are recognized for their significant biological activities, including a broad spectrum of antimicrobial properties. The core structure is a key pharmacophore in various established and experimental therapeutic agents.
Antibacterial Activity: The 2-aminopyridine moiety is a crucial precursor for a variety of heterocyclic compounds with demonstrated antibacterial efficacy. mdpi.com A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) were synthesized and showed moderate to potent activity against Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.gov For instance, compound 7j from this series exhibited an eight-fold stronger inhibitory effect than linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Similarly, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has yielded compounds with significant antibacterial potential. mdpi.com Compound 2c from one such study showed high activity against S. aureus and B. subtilis with MIC values of 0.039 µg/mL. mdpi.com The mechanism for some pyridine derivatives involves the inhibition of bacterial protein synthesis. nih.gov
Schiff base ligands derived from aminopyridines and their metal complexes have also been investigated. A Schiff base, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its Co(II) and Cu(II) complexes demonstrated good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. semanticscholar.org
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings (MIC) | Reference(s) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j ) | Gram-positive bacteria | 0.25 µg/mL | nih.gov |
| 2-Amino-3-cyanopyridine derivative (2c ) | S. aureus, B. subtilis | 0.039 µg/mL | mdpi.com |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21f ) | Gram-positive bacteria | Activity similar to Linezolid | nih.gov |
| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine & complexes | E. coli, K. pneumoniae | Good activity at high concentrations | semanticscholar.org |
Antitubercular Activity: The pyridine scaffold is a cornerstone in the development of antitubercular agents, present in drugs like isoniazid (B1672263). nih.govresearchgate.net Research has focused on creating new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis (M.tb). nih.govnih.gov Fluorinated chalcones, 2-aminopyridine-3-carbonitrile, and 2-amino-4H-pyran-3-carbonitrile derivatives have been identified as prospective lead molecules. nih.gov In one study, the most potent compound (40 ) showed a promising MIC value of approximately 8 µM and a binding energy of -9.67 Kcal/mol against thymidylate kinase in docking studies. nih.gov
Isoniazid-based pyridazinone (IBP) derivatives have also been developed as potential inhibitors of the DprE1 enzyme, a crucial target in M.tb. orientjchem.org Several of these derivatives, such as IBP19 , IBP21 , IBP22 , and IBP29 , exhibited MIC values of 1.562 µg/ml, showing almost double the potency of isoniazid against the M.tb H37Rv strain. orientjchem.org Pyrazolo[1,5-a]pyrimidines containing a pyridin-2-ylmethylamine group have been reported as potent inhibitors of mycobacterial ATP synthase, demonstrating potent in vitro growth inhibition of M.tb. nih.gov
Antiplasmodial Activity: Malaria, caused by Plasmodium parasites, remains a major global health issue, driving the search for new antimalarial compounds. nih.gov Pyridine and bipyridine derivatives have shown significant antiplasmodial activity. nih.govnih.gov Thiopicolinamide 13i , a pyridine-core compound, displayed potent in vitro activity against P. falciparum with a half-maximal inhibitory concentration (IC50) of 142 nM and was equally effective against chloroquine-sensitive and -resistant strains. nih.gov Its mechanism appears novel, as it does not inhibit β-hematin formation. nih.gov
Metal complexes of bipyridyl ligands have also been explored. A series of cationic 2,2'-bipyridyl platinum(II) benzoylthiourea (B1224501) complexes were found to inhibit β-hematin formation and exhibit in vitro antimalarial activity. nih.gov One of the most active compounds showed strong activity against both chloroquine-sensitive (D10) and -resistant (K1) strains of P. falciparum. nih.gov Similarly, hydroxypyridinone-chloroquine (HPO-CQ) hybrids were synthesized to chelate iron within the parasite's digestive vacuole. These hybrids showed potent activity, with IC50 values as low as 0.041 µM against sensitive strains and 0.076 µM against resistant strains. researchgate.net
Table 2: Antiplasmodial Activity of Selected Pyridine and Bipyridine Derivatives
| Compound/Derivative | P. falciparum Strain(s) | Key Findings (IC₅₀) | Reference(s) |
| Thiopicolinamide 13i | 3D7 (sensitive) | 142 nM | nih.gov |
| (N-benzoyl-N',N'-di(2-hydroxyethyl)thioureato)(4,4'-di-tert-butyl-2,2'-bipyridyl)platinum(II) chloride | D10 (sensitive), K1 (resistant) | Active against both strains | nih.gov |
| Hydroxypyridinone-chloroquine hybrid (Compound 2 ) | D10 (sensitive) | 0.041 µM | researchgate.net |
| Hydroxypyridinone-chloroquine hybrid (Compound 2 ) | Dd2 (resistant) | 0.089 µM | researchgate.net |
| Imidazolidinedione Derivatives | W2 (resistant) | 4.98–11.95 µM | mdpi.com |
Applications in Agrochemical Research (e.g., as a Scaffold for Pesticides or Herbicides)
The phenoxypyridine structure, a bioisostere of diaryl ethers, has been successfully incorporated into various commercial pesticides. mdpi.com Replacing a benzene (B151609) ring with a pyridine ring can enhance π-π stacking interactions and modify properties like solubility and bioavailability, potentially improving biological activity. mdpi.com The bipyridine scaffold, present in the subject compound, is also of significant interest in agrochemical design. These scaffolds can be found in herbicides and insecticides, where the nitrogen atoms of the pyridine rings can interact with biological targets and influence the molecule's transport and metabolic stability.
While direct studies on this compound for agrochemical use are not widely published, the broader class of bipyridine and phenoxypyridine compounds serves as a promising template. For example, some phenoxypyridine compounds that inhibit protoporphyrinogen (B1215707) oxidase (PPO) have shown potent herbicidal activity. mdpi.com The structural features of aminobipyridines suggest they could be investigated as scaffolds for new classes of pesticides or herbicides, leveraging the known bioactivity of the pyridine core.
Utilization in Materials Science Research
The unique coordination and electronic properties of bipyridine derivatives make them valuable components in materials science, particularly in coordination chemistry and for the development of photophysically active materials.
As a Ligand in Coordination Chemistry
Aminopyridine and bipyridine derivatives are excellent ligands for forming stable complexes with a wide range of transition metals. vot.plpvpcollegepatoda.orgresearchgate.net The nitrogen atoms of the pyridine rings and the amino group can act as donor sites, allowing for the formation of various coordination geometries, including mononuclear and polynuclear complexes. vot.plresearchgate.net These ligands are used to create metal-metal bonded compounds and support catalytic centers. researchgate.net For instance, 2-aminopyridine derivatives are known to support bimetallic paddlewheel complexes. researchgate.net
The resulting metal complexes have applications in homogeneous catalysis, such as olefin polymerization. vot.plnsf.gov The steric and electronic properties of the aminopyridine ligand can be fine-tuned through substitution to control the catalytic activity and selectivity of the metal center. vot.pl Complexes of iron(II) with amino-pyridine ligands, for example, have been studied as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov
Precursor for Advanced Polymeric Materials
The bifunctional nature of aminopyridine derivatives, containing both amine and pyridine functionalities, allows them to be used as monomers in polymerization reactions. While specific studies on using this compound as a direct precursor for polymers are not prominent, related structures are employed in the synthesis of high-performance polymers like polyimides and poly(amide–imide)s. researchgate.net Diamines containing pyridine rings can be polymerized with dianhydrides to create polyimides that exhibit good solubility in organic solvents and high thermal stability. researchgate.netmdpi.com The incorporation of the pyridine unit into the polymer backbone can enhance properties such as charge-carrying capacity, thermal stability, and fluorescence. mdpi.com For example, polymers with cyanopyridine in the main chain have been investigated for their charge-carrying properties, and grafting pyridine derivatives onto a polymer can significantly improve thermal stability. mdpi.com
Applications in Photophysical and Optoelectronic Devices
Bipyridine-containing molecules and their metal complexes are widely studied for their rich photophysical and electronic properties, making them suitable for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and sensors. researchgate.netacademie-sciences.frresearchgate.net The extended π-conjugation in these systems often leads to strong luminescence. researchgate.net
Ruthenium tris-bipyridine complexes, for example, are classic photosensitizers whose optoelectronic properties can be tuned by modifying the bipyridine ligands. acs.org Porphyrin complexes axially coordinated with 4,4'-bipyridine (B149096) have been synthesized and shown to have potential for use in optoelectronic applications, with studies confirming their fluorescence and defining their electronic properties through current-voltage and impedance spectroscopy measurements. researchgate.netacademie-sciences.fr The nature of the axial ligand, such as a bipyridine derivative, plays a crucial role in determining the optoelectronic properties of these materials. academie-sciences.fr Furthermore, self-assembled monolayers of diarylethene-bridged ditopic bipyridine ligands on surfaces have demonstrated switchable electronic properties, highlighting their potential for single-molecule optoelectronic devices. nih.gov
Advanced Analytical Methodologies for 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine in Research Contexts
High-Performance Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantification in Research Samples
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are cornerstone techniques for assessing the purity and quantifying the amount of 5-(2-Methoxypyridin-3-YL)pyridin-2-amine in synthesized batches and research samples.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing non-volatile and thermally sensitive molecules like the target compound. The separation is typically achieved on a non-polar stationary phase, such as octadecylsilane (B103800) (C18), with a polar mobile phase. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks, including impurities. Quantification is performed by comparing the peak area of the analyte to that of a reference standard of known concentration.
For analogous compounds, such as N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, C18 columns are frequently used. springernature.com Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, to ensure good peak shape and resolution. springernature.comox.ac.uk Ultraviolet (UV) detection is commonly employed, set at a wavelength where the compound exhibits maximum absorbance. researchgate.net
Table 1: Example HPLC Conditions for Analysis of Related Pyridine (B92270) Derivatives
| Parameter | Condition | Source(s) |
| Column | Agilent Zorbax SB-C18 (5 µm, 250 x 9.6 mm) or similar | springernature.com |
| Mobile Phase | Acetonitrile / 0.1 M Ammonium Formate Buffer (pH 4.5) | springernature.com |
| Acetonitrile / Phosphate Buffer (pH 2.0) | ox.ac.ukresearchgate.net | |
| Flow Rate | 4.0 mL/min (semi-preparative) | springernature.com |
| Detection | UV Absorbance (e.g., 239 nm, 254 nm) | researchgate.netnih.gov |
| Internal Standard | Phenacetin (for quantification) | ox.ac.ukresearchgate.net |
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polarity and relatively high molecular weight of this compound, direct analysis can be challenging, leading to issues like poor peak shape (tailing) and potential on-column degradation. ccsknowledge.combre.com To overcome these limitations, derivatization is often a necessary step for the GC analysis of aromatic amines. nih.govresearchgate.net This process converts the polar amine groups into less polar, more volatile derivatives. researchgate.net Common derivatization techniques include acylation or silylation. researchgate.net
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-substituted methyl polysiloxane column). nih.gov A flame ionization detector (FID) can be used for quantification, while coupling to a mass spectrometer (MS) is preferred for definitive identification.
Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and In Vitro Metabolite Identification
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for structural elucidation of unknown impurities and metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of pharmaceutical compounds and their byproducts. ijpras.com Following HPLC separation, the eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used, which generates charged molecular ions (e.g., [M+H]⁺) in the gas phase with minimal fragmentation. This allows for the confirmation of the molecular weight of the parent compound and any co-eluting impurities. researchgate.net
For impurity profiling, LC-MS can detect and provide mass information on synthesis-related impurities, even at trace levels. For in vitro metabolite identification, samples from incubation studies (e.g., with liver microsomes) are analyzed. springernature.com The data is screened for predicted metabolites, which are identified by characteristic mass shifts from the parent drug due to metabolic reactions like hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da). nih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment the metabolite ions to yield structural information, helping to pinpoint the site of metabolic modification. ijpras.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile impurities in pharmaceutical starting materials and intermediates. thermofisher.com For this compound, GC-MS would be used to analyze for lower molecular weight, volatile process impurities. As with standard GC, derivatization may be required for the parent compound and related polar impurities. nih.govresearchgate.net The electron ionization (EI) source in a GC-MS system produces a reproducible fragmentation pattern for each compound, which acts as a chemical fingerprint. nih.gov This pattern can be compared against spectral libraries (like NIST) for tentative identification of unknown impurities. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. thermofisher.com
Capillary Electrophoresis for Analytical Research
Capillary electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the differential migration of charged species in an electric field. youtube.com This technique is characterized by its rapid analysis times, minimal sample consumption, and high resolving power. youtube.comwvu.edu
For the analysis of this compound, which contains basic nitrogen atoms, a low pH buffer (e.g., phosphate or acetate (B1210297) buffer) would be used. mdpi.com In this environment, the amine groups become protonated, imparting a positive charge on the molecule. When a voltage is applied across the capillary, these positively charged analytes migrate toward the cathode at a velocity dependent on their charge-to-size ratio, allowing for separation from neutral impurities and other charged species. youtube.com Detection is typically performed using UV absorbance. CE can also be coupled with mass spectrometry (CE-MS) for enhanced specificity and identification capabilities, which has been successfully applied to the analysis of other heterocyclic amines.
Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the precise determination of a compound's concentration or purity without the need for a specific reference standard of the analyte itself. ox.ac.uk The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk
To perform a qNMR analysis of this compound, a certified internal standard of high purity (e.g., maleic anhydride, dimethyl sulfone) is weighed accurately and mixed with a precisely weighed amount of the sample. mdpi.comnih.gov The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration. ox.ac.uk Key parameters include:
A long relaxation delay (d1): This should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation between scans. researchgate.net A delay of 30 seconds is often used for accurate quantification. researchgate.netmdpi.com
Sufficient signal-to-noise ratio (S/N): A high S/N (e.g., >250:1) is required for integration errors to be less than 1%. ox.ac.uk
Selection of non-overlapping signals: Unique, well-resolved signals for both the analyte and the internal standard must be chosen for integration. For the target compound, the singlet from the methoxy (B1213986) (-OCH₃) protons or distinct aromatic protons could be used. ox.ac.uk
The concentration or purity of the analyte is then calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. ox.ac.uk
Table 2: Key Parameters for Accurate ¹H qNMR Analysis
| Parameter | Requirement | Rationale | Source(s) |
| Internal Standard | High purity, chemically stable, non-reactive, with signals that do not overlap with the analyte. | Provides an accurate reference for quantification. | ox.ac.ukmdpi.com |
| Relaxation Delay (d1) | Long (e.g., >5 x T₁), often ≥ 30 seconds. | Ensures full magnetization recovery for accurate signal integration. | researchgate.netmdpi.com |
| Pulse Angle | Typically a small flip angle (e.g., 30°) is used in conjunction with a long d1. | Ensures uniform excitation across all signals. | mdpi.com |
| Signal Selection | Use of well-resolved, sharp singlets where possible. | Minimizes integration errors from signal overlap or complex multiplicity. | ox.ac.uk |
| Signal-to-Noise (S/N) | High S/N ratio (e.g., >250:1). | Improves the precision and accuracy of the integration process. | ox.ac.uk |
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Strategies for 5-(2-Methoxypyridin-3-YL)pyridin-2-amine
The synthesis of bipyridine derivatives, including this compound, has traditionally relied on metal-catalyzed cross-coupling reactions. While effective, these methods often present challenges related to cost, sustainability, and environmental impact. Future research will be pivotal in developing greener and more efficient synthetic protocols.
Key areas of focus will include:
Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of environmentally benign solvents, minimizing waste generation, and employing catalysts that are abundant and non-toxic. nih.govrasayanjournal.co.in Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored for various pyridine (B92270) derivatives and could be adapted for the synthesis of the target compound. nih.govijarsct.co.in
Catalyst Innovation: Research into novel catalytic systems is crucial. This could involve the development of more active and selective catalysts that can operate under milder reaction conditions. acs.orgrsc.org The exploration of biocatalysts, such as engineered enzymes, offers a promising avenue for highly selective and sustainable synthesis. ijarsct.co.in
One-Pot Multicomponent Reactions: Designing one-pot multicomponent reactions (MCRs) would significantly enhance synthetic efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. mdpi.com MCRs are increasingly being used for the synthesis of various aminopyridine scaffolds. mdpi.comresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. ijarsct.co.in | Scale-up limitations, potential for localized overheating. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in | Enzyme stability and cost, substrate scope limitations. |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, operational simplicity. mdpi.comresearchgate.net | Complexity in reaction design and optimization. |
| Transition-Metal-Free C-H Functionalization | Avoids toxic and expensive metal catalysts. | Regioselectivity control, requirement of specific directing groups. |
Deeper Mechanistic Elucidation of Biological Interactions via Advanced In Vitro and Ex Vivo Models
Understanding the precise molecular mechanisms through which this compound exerts its biological effects is fundamental to its development as a potential therapeutic agent. Future research must move beyond simple cell-line-based assays to more sophisticated models that better recapitulate human physiology.
Advanced In Vitro Models: The use of three-dimensional (3D) cell cultures, spheroids, and organoids can provide more physiologically relevant information compared to traditional 2D cell cultures. certisoncology.comnih.gov These models can better mimic the cellular heterogeneity and microenvironment of tissues. certisoncology.com
Ex Vivo Models: Patient-derived ex vivo models, such as tissue slices, can offer valuable insights into a compound's efficacy and potential toxicity in a more patient-specific context. mdpi.com
Target Engagement Studies: Advanced techniques are needed to quantify the extent to which the compound binds to its intended biological target within single cells, both in vitro and in vivo. nih.gov This will help in understanding the relationship between target occupancy and biological response.
Expansion of Derivatization Chemistry for Novel Functional Materials
The bipyridine scaffold is a well-established building block for a wide range of functional materials due to its excellent coordination properties with metal ions. mdpi.compreprints.org The derivatization of this compound opens up possibilities for creating novel materials with tailored electronic, optical, and catalytic properties.
Future research in this area should focus on:
Coordination Chemistry: Synthesizing and characterizing metal complexes of the compound to explore their potential as catalysts, photosensitizers, or components of supramolecular structures. researchgate.netresearchgate.net
Polymer and Nanomaterial Integration: Incorporating the compound into polymer backbones or onto the surface of nanomaterials, such as carbon nanotubes, to create functional hybrid materials. acs.org
Biomass-Derived Functional Materials: Exploring the use of biomass-derived aldehydes in the synthesis of terpyridine analogues from bipyridine precursors, paving the way for more sustainable functional materials. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. stanford.eduacs.org Applying these computational tools to the study of this compound and its derivatives can significantly accelerate research and development.
Key applications of AI and ML include:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govtandfonline.com
De Novo Design: Utilizing generative AI models to design novel analogues of this compound with optimized properties for specific applications.
Structure-Activity Relationship (SAR) Studies: Employing ML algorithms to analyze large datasets and elucidate complex structure-activity relationships that may not be apparent through traditional methods. rsc.org
| AI/ML Application | Potential Impact | Data Requirements |
| Bioactivity Prediction | Prioritization of synthetic targets, reduction in experimental screening. biorxiv.org | Large and diverse datasets of chemical structures and corresponding biological data. |
| Generative Design | Exploration of novel chemical space, design of compounds with desired properties. | Well-validated generative models and scoring functions. |
| SAR Analysis | Deeper understanding of molecular interactions, guidance for lead optimization. rsc.org | High-quality data on compound structures and their activities. |
Addressing Challenges in Scalability and Cost-Effectiveness for Research Quantities
While a compound may show great promise in early-stage research, its broader utility is often hampered by challenges in scaling up its synthesis in a cost-effective manner. For this compound to be accessible for extensive research, these practical considerations must be addressed.
Future efforts should be directed towards:
Process Optimization: Thoroughly optimizing reaction conditions to maximize yield, minimize reaction times, and reduce the use of expensive reagents and solvents. novasolbio.com
Alternative Starting Materials: Investigating more affordable and readily available starting materials and synthetic routes. openaccessgovernment.orgmlunias.com
Flow Chemistry: Exploring the use of continuous flow chemistry, which can offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. reachemchemicals.com
Strategic Sourcing: Establishing reliable supply chains for key raw materials and intermediates to minimize procurement costs. reachemchemicals.com The development of custom synthesis routes can also help in streamlining production and reducing costs. reachemchemicals.com
Q & A
Q. What are the recommended synthetic routes for 5-(2-methoxypyridin-3-yl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-2-amine derivatives and substituted aromatic aldehydes. For example, nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) are often reduced catalytically (H₂/Pd-C) or via hydrogenation to yield the amine. Reaction optimization should focus on solvent polarity (e.g., DMSO, DMF), temperature (60–100°C), and stoichiometric ratios of reactants. Evidence from analogous compounds shows that nitro group reduction followed by Suzuki-Miyaura coupling with methoxypyridine boronic acids can achieve yields >70% .
Q. How is this compound characterized structurally, and what spectral data are critical for validation?
- Methodological Answer : Key characterization includes ¹H NMR (DMSO-d₆, 600 MHz) to confirm methoxy (-OCH₃, δ ~3.8 ppm) and aromatic proton environments. LCMS-ESI (m/z [M+H]⁺) should align with the molecular weight (e.g., ~216.22 g/mol). For crystallinity, X-ray diffraction or DSC can verify solid-state properties. Reference data from structurally similar compounds (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) show δ 6.45–7.76 ppm for pyridine protons and δ 2.59–3.10 ppm for aliphatic substituents .
Q. What role does the methoxy group play in modulating the compound’s electronic and steric properties?
- Methodological Answer : The methoxy group (-OCH₃) acts as an electron-donating substituent, increasing electron density on the pyridine ring, which enhances π-π stacking interactions in biological targets. Steric effects are minimal due to its planar geometry, but computational studies (e.g., DFT) can quantify charge distribution via Mulliken population analysis. Comparative studies with non-methoxy analogs (e.g., 5-chloropyridin-2-amine) reveal reduced lipophilicity (LogP difference ~0.5), impacting solubility and membrane permeability .
Advanced Research Questions
Q. How can QSAR models be applied to predict the bioactivity of this compound derivatives?
- Methodological Answer : Use software like MOE or Schrödinger to correlate structural descriptors (e.g., LogP, polar surface area, H-bond donors) with experimental bioactivity. For example, QSAR studies on pyridin-2-amine derivatives identified LogP and molar refractivity (SMR) as critical predictors of antibacterial activity (r² > 0.85). Validate models with leave-one-out cross-validation and external test sets. Substituent variations (e.g., replacing methoxy with trifluoromethyl) can test model generalizability .
Q. What in vitro assays are suitable for evaluating kinase inhibition or antibacterial activity of this compound?
- Methodological Answer :
- Kinase assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant TrkA kinase (e.g., KRC-108 analog studies). IC₅₀ values are determined via dose-response curves (1 nM–10 µM range) .
- Antibacterial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency. Combine with cytotoxicity assays (e.g., HEK293 cells) to assess selectivity .
Q. How do crystallographic studies resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Single-crystal X-ray diffraction resolves ambiguities in proton assignments (e.g., overlapping aromatic signals). For instance, a crystalline sodium salt derivative (similar to EP 3727388) confirmed the methoxy group’s spatial orientation via torsion angles and hydrogen-bonding networks. Compare with solid-state NMR (¹³C CP/MAS) to validate solution-state dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
